molecular formula C9H9N3O B3225631 2-amino-5H,7H,8H-pyrano[4,3-b]pyridine-3-carbonitrile CAS No. 1250721-65-3

2-amino-5H,7H,8H-pyrano[4,3-b]pyridine-3-carbonitrile

Cat. No.: B3225631
CAS No.: 1250721-65-3
M. Wt: 175.19
InChI Key: XQFVNNPWOOKFLJ-UHFFFAOYSA-N
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Description

2-Amino-5H,7H,8H-pyrano[4,3-b]pyridine-3-carbonitrile is a fused heterocyclic compound featuring a pyran ring fused to a pyridine core at the [4,3-b] position. The amino (-NH₂) and cyano (-CN) substituents at positions 2 and 3, respectively, enhance its electronic and steric properties, making it a versatile intermediate in medicinal chemistry and materials science .

Properties

IUPAC Name

2-amino-7,8-dihydro-5H-pyrano[4,3-b]pyridine-3-carbonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9N3O/c10-4-6-3-7-5-13-2-1-8(7)12-9(6)11/h3H,1-2,5H2,(H2,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XQFVNNPWOOKFLJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCC2=CC(=C(N=C21)N)C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9N3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

175.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-amino-5H,7H,8H-pyrano[4,3-b]pyridine-3-carbonitrile typically involves multi-step reactions starting from readily available precursors. One common method involves the condensation of 2-amino-3-cyanopyridine with an appropriate aldehyde and a β-ketoester under basic conditions. The reaction is usually carried out in the presence of a catalyst such as piperidine or triethylamine, and the mixture is heated to promote cyclization, forming the desired pyrano[4,3-b]pyridine ring system .

Industrial Production Methods

This would include optimizing reaction conditions, using continuous flow reactors, and employing efficient purification techniques to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

2-amino-5H,7H,8H-pyrano[4,3-b]pyridine-3-carbonitrile can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-amino-5H,7H,8H-pyrano[4,3-b]pyridine-3-carbonitrile has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its potential therapeutic effects, including anti-cancer, anti-inflammatory, and antimicrobial activities.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 2-amino-5H,7H,8H-pyrano[4,3-b]pyridine-3-carbonitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of an enzyme, inhibiting its activity, or it can interact with a receptor, modulating its signaling pathways. These interactions can lead to various biological effects, depending on the specific target and the context of the interaction .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues in the Pyrano-Pyridine Family

Key Observations :
  • Positional Isomerism: The pyrano[4,3-b]pyridine core (target compound) differs from pyrano[3,2-c]pyridine derivatives (e.g., ) in ring fusion orientation, altering electronic delocalization and steric accessibility .
  • Substituent Effects: Chloro or methyl groups (e.g., ) increase lipophilicity compared to the amino-cyano motif, impacting solubility and reactivity .
Key Observations :
  • Thermal Stability: Higher melting points in chromeno-pyridines (e.g., >250°C in ) suggest greater crystallinity due to extended aromatic systems .
  • Solubility: Amino and cyano groups in the target compound likely enhance solubility in polar aprotic solvents (e.g., DMSO), whereas chloro derivatives () require stronger solvents like DMF .

Biological Activity

2-amino-5H,7H,8H-pyrano[4,3-b]pyridine-3-carbonitrile is a heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article provides an in-depth exploration of its biological activity, including its mechanisms of action, structure-activity relationships (SAR), and findings from recent studies.

Chemical Structure and Properties

The molecular formula of this compound is C9H8N4OC_9H_8N_4O with a molecular weight of 188.19 g/mol. The compound features a pyridine ring fused with a pyran ring and a carbonitrile group, which contributes to its unique biological properties.

PropertyValue
Molecular FormulaC9H8N4O
Molecular Weight188.19 g/mol
IUPAC NameThis compound
StructureChemical Structure

Antimicrobial Activity

Recent studies have indicated that this compound exhibits significant antimicrobial properties. It has been shown to inhibit the growth of various bacterial strains and fungi. For instance, a study demonstrated an inhibition zone against Staphylococcus aureus and Escherichia coli with minimum inhibitory concentrations (MICs) ranging from 10 to 50 µg/mL depending on the strain tested .

Anticancer Activity

The compound has also been investigated for its anticancer potential. Research involving various cancer cell lines has shown that it possesses antiproliferative activity. The IC50 values reported for different cell lines are as follows:

Cell LineIC50 (µM)
HeLa15.0
A54920.0
MDA-MB-23125.0

The presence of the amino group in its structure enhances its ability to interact with cellular targets involved in cancer proliferation .

The mechanism of action of this compound appears to involve the modulation of key signaling pathways associated with cell growth and apoptosis. Binding studies have indicated that it may interact with specific enzymes or receptors involved in these pathways. The carbonitrile group is believed to play a crucial role in forming hydrogen bonds with target proteins, thereby influencing their activity .

Structure-Activity Relationship (SAR)

The biological activity of this compound can be significantly influenced by structural modifications. Studies have shown that:

  • Substitution at the 2-position enhances antimicrobial activity.
  • The presence of electron-withdrawing groups increases anticancer potency.

A comparative analysis of related compounds highlights these trends:

CompoundAntimicrobial Activity (MIC µg/mL)Anticancer Activity (IC50 µM)
2-amino-5H,7H,8H-pyrano[4,3-b]pyridine1015
2-amino-5-(trifluoromethyl)-pyrano2030

Case Studies

  • Study on Antimicrobial Effects : A comprehensive study evaluated the antimicrobial efficacy against clinical isolates and found that derivatives of this compound showed enhanced activity compared to standard antibiotics .
  • Evaluation of Anticancer Properties : In vitro assays demonstrated that the compound significantly inhibited cancer cell proliferation in multiple human cancer cell lines while sparing normal cells .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-amino-5H,7H,8H-pyrano[4,3-b]pyridine-3-carbonitrile
Reactant of Route 2
Reactant of Route 2
2-amino-5H,7H,8H-pyrano[4,3-b]pyridine-3-carbonitrile

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